molecular formula C27H25NO3 B2529111 4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923186-14-5

4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2529111
CAS RN: 923186-14-5
M. Wt: 411.501
InChI Key: FMBSIJBLEMROEP-UHFFFAOYSA-N
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Description

The compound "4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide" is a chemical entity that appears to be related to several research areas, including the synthesis of benzocoumarins, asymmetric synthesis of amines, and the development of pharmaceutical antagonists. The tert-butyl group is a common structural motif in medicinal chemistry due to its steric bulk, which can influence the biological activity of a compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups. For instance, tert-butyl nitrite (TBN) has been reported as a reagent for the synthesis of benzocoumarins from ortho-aryl-N-methoxyamides . Additionally, N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, indicating the versatility of tert-butyl-containing compounds in synthetic chemistry . The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was achieved through condensation and cyclodehydration reactions, followed by hydrolysis . This suggests that similar methodologies could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopy and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, revealing aromatic stacking interactions and hydrogen bonding that stabilize the structure . In another study, the title molecule "2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate" exhibited rotational disorder in the tert-butyl substituent and formed centrosymmetric dimers in the crystal structure . These findings provide insights into the potential molecular structure and interactions of "this compound".

Chemical Reactions Analysis

The tert-butyl group is involved in various chemical reactions. For instance, the synthesis of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids was achieved under microwave irradiation, indicating that tert-butyl-containing compounds can participate in microwave-assisted reactions . The use of tert-butyl nitrite in the synthesis of benzocoumarins and isocoumarins also highlights its role in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are influenced by the presence of the bulky tert-butyl group. For example, the tert-butyl group in "2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate" caused rotational disorder, which could affect the compound's physical properties . The synthesis of polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol resulted in materials with high thermal stability and solubility, demonstrating the impact of the tert-butyl group on material properties .

Scientific Research Applications

Environmental Pollution and Bioremediation

Compounds such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), which share structural motifs with the compound of interest, have been extensively studied for their environmental occurrence, fate, and potential for bioremediation. Studies have shown that MTBE, a fuel oxygenate, is subject to biotransformation and complete mineralization under aerobic conditions, suggesting pathways for environmental remediation and pollution management. The presence of tert-butyl groups in these compounds influences their environmental behavior, including solubility, biodegradability, and potential for accumulation in biota. This information underscores the importance of understanding the environmental impact of synthetic chemicals and exploring methods for their degradation or removal from ecosystems (Bus et al., 2022).

properties

IUPAC Name

4-tert-butyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-17-6-5-7-19(14-17)25-16-23(29)22-15-21(12-13-24(22)31-25)28-26(30)18-8-10-20(11-9-18)27(2,3)4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBSIJBLEMROEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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